![molecular formula C15H14O4 B3047790 Rotundatin CAS No. 278608-08-5](/img/structure/B3047790.png)
Rotundatin
Overview
Description
Rotundatin is a natural product found in Dendrobium rotundatum, Dendrobium loddigesii, and Dendrobium plicatile with data available.
Scientific Research Applications
Rotundatin Bioactive Compounds and Uses
Boesenbergia rotunda, commonly known as Rotundatin, is a plant native to Indonesia, known for its diverse applications in traditional medicine, culinary uses, and as a source of bioactive compounds. It contains a variety of flavonoids (such as chalcones, flavanones, and flavones) and essential oils, which contribute to its wide range of medicinal properties. These compounds are found to have anti-HIV-1, antitumor, anti-inflammatory, antioxidative, anticancer, anti-obesity, and antimicrobial activities. The essential oils from B. rotunda, characterized by components like terpinene and geraniol, are used for their antipyretic, aromatherapy, and analgesic properties. The extract of B. rotunda has been utilized for its ability to disrupt microbial membrane and wall structures and to enhance lipid catabolism, addressing obesity (Silalahi, 2017).
Rotundatin in Unani Medicine
Aristolochia rotunda, another species associated with Rotundatin, is highlighted in Unani medicine for its therapeutic uses. The rhizome of A. rotunda is employed in the treatment of various ailments including stomach and liver diseases, jaundice, cough, septic wounds, splenomegaly, and gout. It is also a component in numerous compound preparations like Anqarooya-i-Kabir and Majun Falasifa. Despite its widespread use, there's a caution against aristolochic acid, a compound found in A. rotunda, due to its potential to cause renal impairment and other adverse reactions. This underscores the importance of balancing traditional uses with modern safety standards (Ansari et al., 2021).
properties
IUPAC Name |
4-methoxy-9,10-dihydrophenanthrene-2,5,9-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-19-13-7-9(16)5-8-6-12(18)10-3-2-4-11(17)15(10)14(8)13/h2-5,7,12,16-18H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNDIOQCIXBSFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C3=C(C=CC=C3O)C(C2)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031826 | |
Record name | Plicatol C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rotundatin | |
CAS RN |
278608-08-5, 144506-16-1 | |
Record name | 9,10-Dihydro-4-methoxy-2,5,9-phenanthrenetriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=278608-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Dihydro-4-methoxy-2,5,9-phenanthrenetriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144506-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Plicatol C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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